1H and 13C NMR chemical shifts for 5-iodobenzo[d]oxazol-2(3H)-one
1H and 13C NMR chemical shifts for 5-iodobenzo[d]oxazol-2(3H)-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-iodobenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-iodobenzo[d]oxazol-2(3H)-one. This document synthesizes data from related structures and established principles of NMR spectroscopy to offer a predictive but robust framework for the structural elucidation of this compound, which holds potential significance in medicinal chemistry.
Introduction
5-iodobenzo[d]oxazol-2(3H)-one is a halogenated heterocyclic compound belonging to the benzoxazolone class. Molecules within this family are recognized for their diverse pharmacological activities, making them valuable scaffolds in drug discovery.[1] Unambiguous structural characterization is paramount, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of 5-iodobenzo[d]oxazol-2(3H)-one, providing a predictive analysis grounded in empirical data from analogous compounds.
Molecular Structure and Numbering Scheme
A clear and standardized numbering system is crucial for the accurate assignment of NMR signals. The structure and numbering of 5-iodobenzo[d]oxazol-2(3H)-one are presented below.
Caption: Molecular structure and atom numbering of 5-iodobenzo[d]oxazol-2(3H)-one.
Part 1: Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment of the protons in the molecule. For 5-iodobenzo[d]oxazol-2(3H)-one, we expect to see signals for the N-H proton and the three aromatic protons.
Methodology for Prediction
The predicted chemical shifts are based on the analysis of related benzoxazolone structures and the known electronic effects of substituents on aromatic rings. The iodine atom at the C5 position will exert a deshielding effect on the neighboring protons, primarily H4 and H6, due to its electronegativity and anisotropic effects.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | ~11.0 - 12.0 | Singlet (broad) | - | The N-H proton of the oxazolone ring is typically acidic and appears as a broad singlet in the downfield region.[2] |
| H4 | ~7.6 - 7.8 | Doublet | J ≈ 2.0 | This proton is meta to H6 and is deshielded by the adjacent iodine atom. |
| H6 | ~7.4 - 7.6 | Doublet of doublets | J ≈ 8.5, 2.0 | H6 is ortho to H7 and meta to H4, leading to a doublet of doublets. It is also deshielded by the adjacent iodine. |
| H7 | ~7.0 - 7.2 | Doublet | J ≈ 8.5 | This proton is ortho to H6 and is expected to be the most upfield of the aromatic protons. |
Note: Predicted chemical shifts are for a standard deuterated solvent like DMSO-d₆ and can vary based on solvent and concentration.
Part 2: Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached atoms.
Methodology for Prediction
The predictions for the ¹³C chemical shifts are derived from data on substituted benzoxazolones and the known effects of an iodine substituent on a benzene ring.[1][3] The carbonyl carbon (C2) is significantly deshielded due to the adjacent oxygen and nitrogen atoms. The carbon bearing the iodine (C5) will be shifted upfield due to the "heavy atom effect".
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~154.0 - 156.0 | The carbonyl carbon is highly deshielded by the adjacent O and N atoms.[1] |
| C3a | ~130.0 - 132.0 | Aromatic quaternary carbon adjacent to nitrogen. |
| C4 | ~115.0 - 117.0 | Aromatic methine carbon, influenced by the adjacent nitrogen. |
| C5 | ~85.0 - 90.0 | This carbon is directly attached to iodine, leading to a significant upfield shift (heavy atom effect). |
| C6 | ~130.0 - 132.0 | Aromatic methine carbon, deshielded by the adjacent iodine. |
| C7 | ~110.0 - 112.0 | Aromatic methine carbon, expected to be relatively shielded. |
| C7a | ~142.0 - 144.0 | Aromatic quaternary carbon adjacent to oxygen. |
Note: Predicted chemical shifts are for a standard deuterated solvent like DMSO-d₆ and can vary based on solvent and concentration.
Part 3: Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 5-iodobenzo[d]oxazol-2(3H)-one, a standardized experimental protocol is essential.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Detailed Step-by-Step Methodology
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Sample Preparation:
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For ¹H NMR, accurately weigh 5-10 mg of purified 5-iodobenzo[d]oxazol-2(3H)-one.[1]
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For ¹³C NMR, a higher concentration is recommended; use 20-50 mg of the sample.[1]
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Select a suitable deuterated solvent that completely dissolves the compound, such as DMSO-d₆ or CDCl₃.
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Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial.
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Transfer the solution to a 5 mm NMR tube.
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Instrument Setup and Data Acquisition:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
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Tune and shim the probe to optimize the magnetic field homogeneity.
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Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
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Data Processing and Analysis:
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Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
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Reference the spectra using either an internal standard like tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and DMSO-d₆ at 39.52 ppm for ¹³C).
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Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
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Assign the signals to the respective nuclei based on their chemical shifts, multiplicities, and correlations observed in 2D spectra.
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Conclusion
This technical guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of 5-iodobenzo[d]oxazol-2(3H)-one, along with a robust experimental protocol for data acquisition. The predicted chemical shifts and coupling patterns serve as a valuable reference for researchers working on the synthesis and characterization of this and related compounds. The application of 2D NMR techniques is highly recommended for definitive structural confirmation.
References
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Spectra of Substituted Benzoxazoles. Royal Society of Chemistry. Available at: [Link]
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Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journals. Available at: [Link]
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5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]
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Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. Available at: [Link]
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New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). MDPI. Available at: [Link]
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Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. ResearchGate. Available at: [Link]
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Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. Available at: [Link]
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SUPPORTING INFORMATION. Digital CSIC. Available at: [Link]
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Investigation for the easy and efficient synthesis of 1H-benzo[d][1][4]oxazine-2,4-diones. Royal Society of Chemistry. Available at: [Link]
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Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Available at: [Link]
